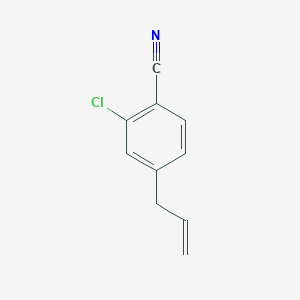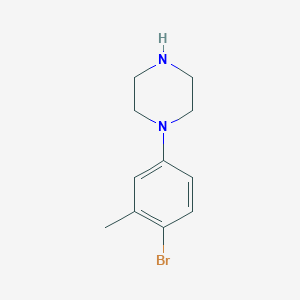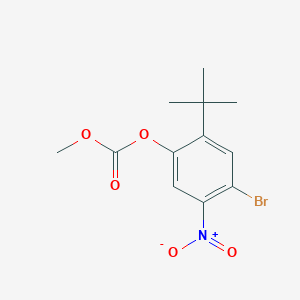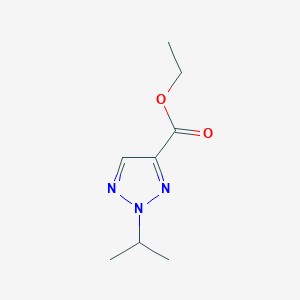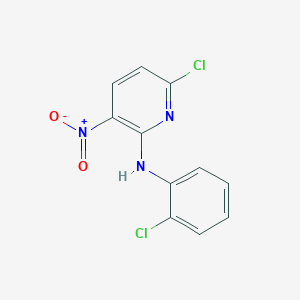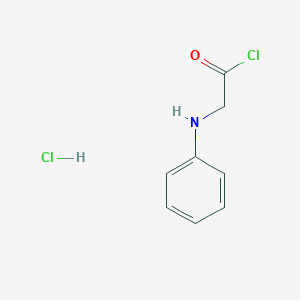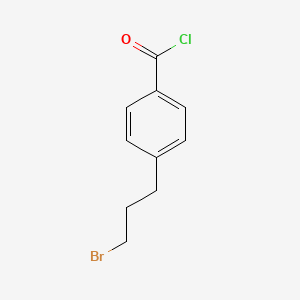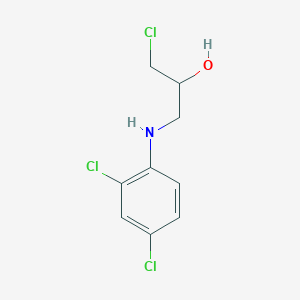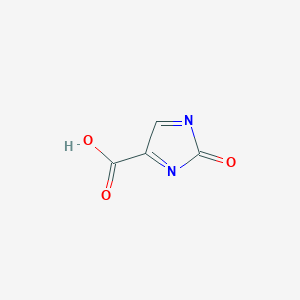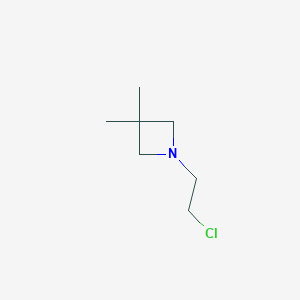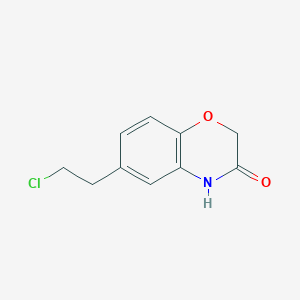
6-(2-chloroethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-chloroethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one is a heterocyclic compound that belongs to the family of oxazines This compound is characterized by its unique structure, which includes a benzene ring fused to an oxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-chloroethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one can be achieved through several methods. One efficient approach involves the use of a one-pot convergent synthesis protocol. This method employs the Mitsunobu reaction followed by sequential cyclization to produce the desired compound in good to excellent yields . The reaction conditions typically involve the use of chiral 2,3-epoxy-4-trityloxybutanol to achieve high enantioselectivity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using cost-effective reagents, and implementing efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-(2-chloroethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles under appropriate conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydride (NaH) and catalysts such as palladium on carbon (Pd/C). Reaction conditions often involve solvents like dimethylformamide (DMF) and temperatures ranging from room temperature to reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while cyclization reactions can produce fused ring systems with enhanced biological activity.
Scientific Research Applications
6-(2-chloroethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one has several scientific research applications:
Medicinal Chemistry: The compound and its derivatives have shown potential as antitumor agents.
Material Science: The unique structure of the compound makes it a candidate for the development of novel materials with specific properties, such as conductivity and stability.
Biological Research: The compound’s ability to interact with biological targets makes it useful in studying various biochemical pathways and mechanisms.
Mechanism of Action
The exact mechanism of action of 6-(2-chloroethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways. For instance, its antitumor activity may involve the inhibition of key enzymes or signaling pathways that are essential for cancer cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- 6-(2-Chloroacetyl)-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one
- 6-Acetyl-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one
- 6-Acetyl-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one
Uniqueness
6-(2-chloroethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one is unique due to its specific chloroethyl group, which imparts distinct chemical reactivity and biological activity. This differentiates it from other similar compounds that may have different substituents, leading to variations in their properties and applications.
Properties
Molecular Formula |
C10H10ClNO2 |
|---|---|
Molecular Weight |
211.64 g/mol |
IUPAC Name |
6-(2-chloroethyl)-4H-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C10H10ClNO2/c11-4-3-7-1-2-9-8(5-7)12-10(13)6-14-9/h1-2,5H,3-4,6H2,(H,12,13) |
InChI Key |
HQNXRLDPFHKTGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=CC(=C2)CCCl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

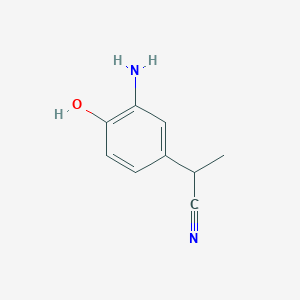
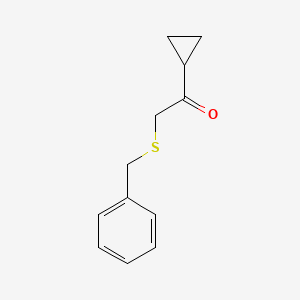
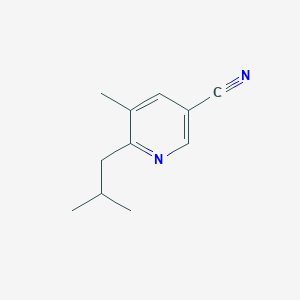
![Methyl 3-amino-5-[methyl(methylsulfonyl)amino]benzoate](/img/structure/B8667055.png)
